molecular formula C17H19N3O2 B14893919 5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole

5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B14893919
M. Wt: 297.35 g/mol
InChI Key: ZOQOJPGVZNGJLL-UHFFFAOYSA-N
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Description

5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole is a compound belonging to the class of benzimidazoles. It is characterized by a benzimidazole core substituted with a methoxy group at position 5 and a (4-methoxy-3,5-dimethylpyridin-2-yl)methyl group at position 2. This compound is known for its applications in the pharmaceutical industry, particularly as a precursor or intermediate in the synthesis of various drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide in methanol, followed by heating the mixture to 85-90°C for 2-3 hours. The product is then isolated by crystallization from ethyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzimidazoles .

Scientific Research Applications

5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In the case of its use as a precursor to proton pump inhibitors, the compound inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion. This inhibition occurs through the formation of a covalent bond with the enzyme, leading to its inactivation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethylpyridinyl groups contribute to its stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole

InChI

InChI=1S/C17H19N3O2/c1-10-9-18-14(11(2)17(10)22-4)8-16-19-13-6-5-12(21-3)7-15(13)20-16/h5-7,9H,8H2,1-4H3,(H,19,20)

InChI Key

ZOQOJPGVZNGJLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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